molecular formula C9H11FN2S B1474591 4-(2-Fluoropyridin-4-yl)thiomorpholine CAS No. 1565706-80-0

4-(2-Fluoropyridin-4-yl)thiomorpholine

Cat. No. B1474591
CAS RN: 1565706-80-0
M. Wt: 198.26 g/mol
InChI Key: PKRBCBVKRYNEID-UHFFFAOYSA-N
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Description

“4-(2-Fluoropyridin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C9H11FN2S and a molecular weight of 198.26 g/mol. It is a solid substance .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “4-(2-Fluoropyridin-4-yl)thiomorpholine”, involves various methods including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for “4-(2-Fluoropyridin-4-yl)thiomorpholine” is 1S/C9H11FN2O/c10-9-7-8 (1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .


Physical And Chemical Properties Analysis

“4-(2-Fluoropyridin-4-yl)thiomorpholine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focuses on the synthesis and antimicrobial activity of thiomorpholine derivatives. These compounds were developed through a series of chemical reactions, starting from thiomorpholine, and were tested for antimicrobial properties. The aim was to create molecules with significant bioactivity by modifying their structure to improve microbial intracellular concentration and reduce resistance. The synthesized compounds exhibited varied antimicrobial activities, suggesting their potential in developing new antimicrobial agents (D. Kardile, N. Kalyane, 2010).

Chemical Properties and Reactivity

Another study analyzed the chemical reactivity of fluoro aromatics, including fluoropyridines, through deprotonation reactions using lithium magnesates. This research is crucial for understanding the chemical behavior of fluoropyridines and their derivatives, including 4-(2-Fluoropyridin-4-yl)thiomorpholine, under various conditions. Such insights are fundamental for synthesizing new compounds with desired properties and activities (Haçan Awad et al., 2004).

Antimycobacterial Agents

Research on 1,5-Diaryl-2-ethyl pyrrole derivatives for antimycobacterial applications highlighted compounds with a structure related to 4-(2-Fluoropyridin-4-yl)thiomorpholine. These derivatives showed promising minimum inhibitory concentrations against mycobacterial strains, indicating their potential as antitubercular drugs. The study's findings contribute to the search for new antitubercular agents, with certain derivatives demonstrating activities comparable to or better than reference drugs (M. Biava et al., 2009).

Inhibition of Protein Glycosylation

Additionally, a study on 2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides investigated their ability to inhibit nonenzymatic protein glycosylation, an essential process in diabetic complications. This research suggests that compounds containing thiomorpholine structures can be effective in managing conditions related to protein glycosylation, marking a significant step forward in therapeutic applications (L. Sidorova et al., 2017).

Safety and Hazards

The safety information for “4-(2-Fluoropyridin-4-yl)thiomorpholine” includes several hazard statements: H302-H312-H315-H319-H332-H335. The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

4-(2-fluoropyridin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRBCBVKRYNEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoropyridin-4-yl)thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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